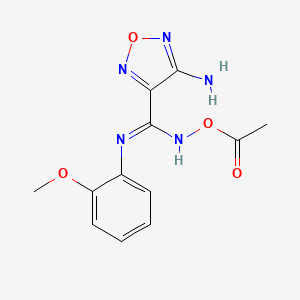
N'-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide
描述
The compound “N’-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide” seems to be a complex organic molecule. It contains several functional groups including an acetyloxy group, an amino group, a methoxyphenyl group, an oxadiazole ring, and a carboximidamide group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an oxadiazole ring suggests that the compound might have a planar region. The different functional groups attached to this ring could potentially influence its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could potentially participate in acid-base reactions, the acetyloxy group could be involved in ester hydrolysis or condensation reactions, and the oxadiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .作用机制
The mechanism of action of AMC is not fully understood, but it is believed to act through multiple pathways. AMC has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, AMC has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
AMC has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including COX-2, MMP-9, and topoisomerase IIα. Additionally, AMC has been found to modulate the expression of various genes involved in cancer progression and inflammation. In terms of physiological effects, AMC has been reported to induce cell cycle arrest and inhibit cell migration and invasion.
实验室实验的优点和局限性
One of the major advantages of using AMC in lab experiments is its potent biological activity against various diseases. Additionally, AMC is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using AMC in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of AMC. One of the potential areas of application is in the development of novel anticancer agents. Further studies are needed to elucidate the mechanism of action of AMC and its potential synergistic effects with other chemotherapeutic agents. Additionally, the development of novel drug delivery systems can overcome the solubility issues associated with AMC and improve its bioavailability. Finally, the potential application of AMC in the treatment of microbial infections and inflammatory diseases warrants further investigation.
科学研究应用
AMC has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. Several studies have reported the anticancer activity of AMC against various cancer cell lines, including breast, lung, and colon cancer. AMC has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, AMC has shown promising antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2-methoxyphenyl)carbonimidoyl]amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-7(18)20-17-12(10-11(13)16-21-15-10)14-8-5-3-4-6-9(8)19-2/h3-6H,1-2H3,(H2,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVXLWULICFNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=NC1=CC=CC=C1OC)C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1H-benzimidazol-2-yl)-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylonitrile](/img/structure/B3892827.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-furamide](/img/structure/B3892843.png)
![2-bromo-N-[4-(butyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B3892848.png)
![2-(3-chlorophenyl)-5-methyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3892863.png)
![4-amino-N'-[(4-methoxy-3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3892865.png)
![N-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3892870.png)
![N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3892871.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-nitrobenzamide](/img/structure/B3892873.png)
![N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B3892886.png)
![S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine](/img/structure/B3892892.png)
![2,4-dichloro-N-{2-chloro-4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3892901.png)
![4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892911.png)
![2-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892921.png)